

Mass spectrometry analysis of 5-Bromo-4-Chromanone

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Compound of Interest

Compound Name: 5-Bromo-4-Chromanone

Cat. No.: B598214

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An In-depth Technical Guide to the Mass Spectrometry Analysis of **5-Bromo-4-Chromanone**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry analysis of **5-Bromo-4-Chromanone**, a compound of interest in medicinal chemistry and drug development.[1] Due to the limited availability of direct mass spectral data for this specific analyte, this document presents a scientifically grounded, hypothetical analysis based on established principles of mass spectrometry for structurally related compounds. It includes a detailed experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS), a common and powerful technique for the analysis of such molecules.[2] Furthermore, this guide outlines the expected fragmentation patterns and presents the anticipated quantitative data in a structured tabular format. Visual diagrams generated using Graphviz are provided to illustrate the experimental workflow and a proposed fragmentation pathway, adhering to the specified formatting guidelines.

Introduction to 5-Bromo-4-Chromanone

5-Bromo-4-Chromanone is a halogenated derivative of the chromanone scaffold. Chromanones and related structures are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[3] The introduction of a bromine atom at the 5-position can significantly influence the molecule's

physicochemical properties and biological activity. Accurate characterization of such compounds is a critical step in drug discovery and development, with mass spectrometry serving as a cornerstone for structural elucidation and purity assessment.

Mass Spectrometry of Chromanones

The mass spectrometric behavior of chromanones is influenced by the presence of the keto group, the aromatic ring, and the ether linkage within the heterocyclic system. Under typical soft ionization techniques, such as electrospray ionization (ESI), chromanones are expected to form protonated molecules, $[M+H]^+$.^[4] Electron Ionization (EI), often coupled with Gas Chromatography (GC), is a harder ionization technique that induces characteristic fragmentation, providing valuable structural information.^[5]

Proposed Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable method for the analysis of **5-Bromo-4-Chromanone** due to its volatility and thermal stability.^{[2][6]}

3.1. Sample Preparation

- **Standard Solution:** Prepare a 1 mg/mL stock solution of **5-Bromo-4-Chromanone** in a suitable volatile solvent such as dichloromethane or ethyl acetate.
- **Working Solutions:** Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL for calibration and quantification purposes.
- **Quality Control (QC) Samples:** Prepare QC samples at low, medium, and high concentrations to be run alongside the analytical samples to ensure data quality.

3.2. Instrumentation and Conditions

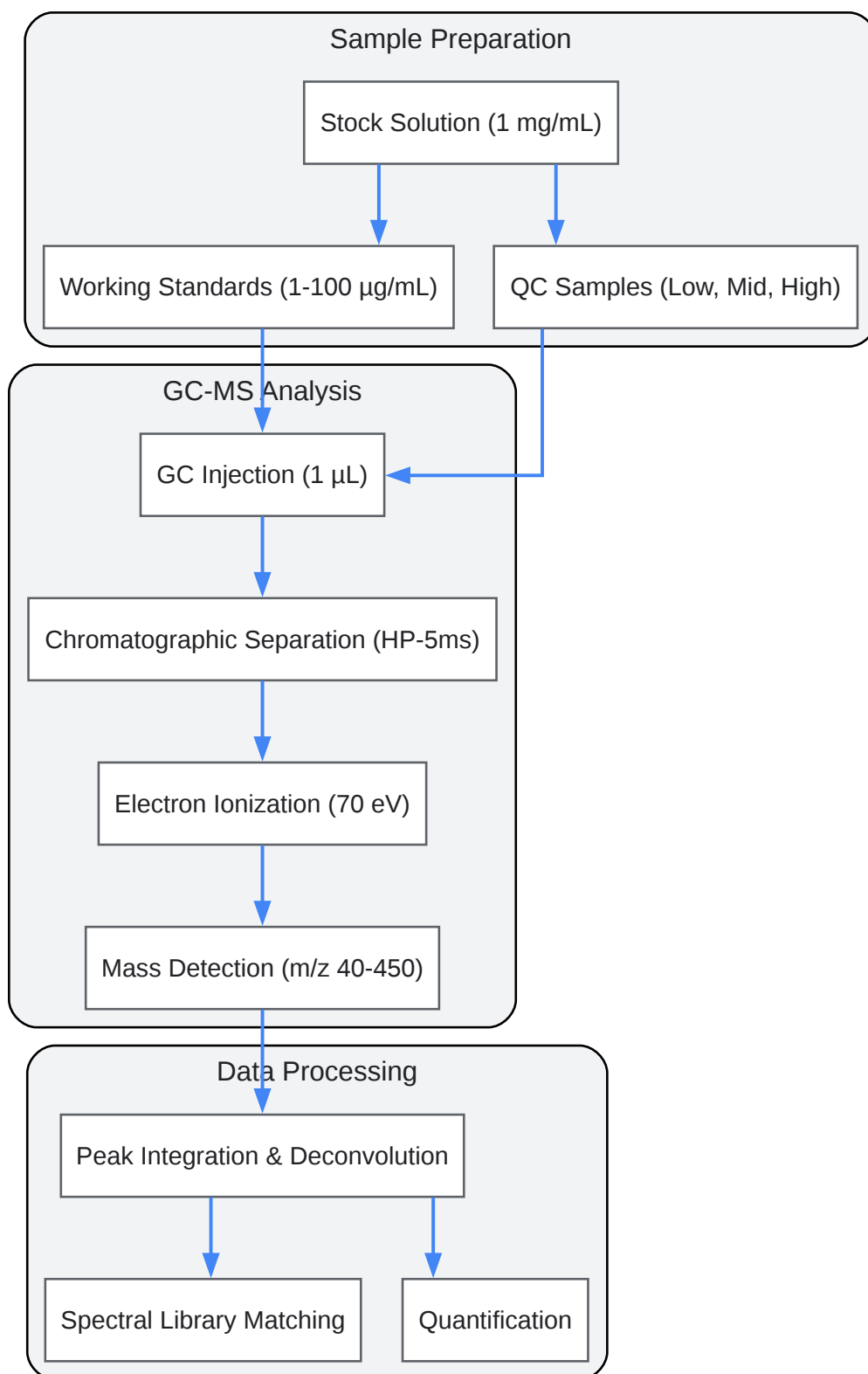
Parameter	Condition
Gas Chromatograph	Agilent 8890 GC System or equivalent
Column	HP-5ms (30 m x 0.25 mm, 0.25 μ m) or equivalent
Injection Volume	1 μ L
Injector Temperature	280 $^{\circ}$ C
Injection Mode	Splitless
Oven Program	Initial temperature of 100 $^{\circ}$ C, hold for 2 min, ramp to 280 $^{\circ}$ C at 15 $^{\circ}$ C/min, hold for 10 min
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Mass Spectrometer	Agilent 5977B MSD or equivalent
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Source Temperature	230 $^{\circ}$ C
Quadrupole Temperature	150 $^{\circ}$ C
Mass Range	m/z 40-450
Scan Mode	Full Scan

Data Presentation: Expected Mass Spectral Data

The following table summarizes the expected major ions for **5-Bromo-4-Chromanone** in an EI mass spectrum. The presence of bromine is readily identifiable by the characteristic isotopic pattern of the molecular ion and bromine-containing fragments (approximately equal intensity for M⁺ and M+2).

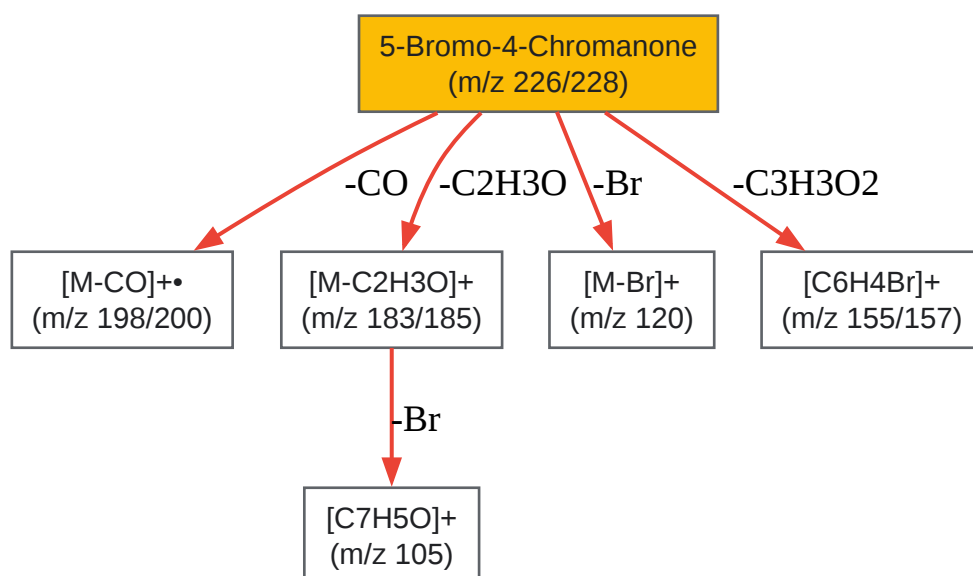
m/z (Proposed)	Ion Structure	Description
226/228	$[\text{C}_9\text{H}_7\text{BrO}_2]^+\bullet$	Molecular Ion ($\text{M}^+\bullet$)
198/200	$[\text{C}_8\text{H}_6\text{BrO}]^+\bullet$	Loss of CO
183/185	$[\text{C}_7\text{H}_4\text{BrO}]^+$	Loss of $\text{C}_2\text{H}_3\text{O}$
155/157	$[\text{C}_6\text{H}_4\text{Br}]^+$	Loss of $\text{C}_3\text{H}_3\text{O}_2$
120	$[\text{C}_8\text{H}_8\text{O}]^+\bullet$	Loss of Br
105	$[\text{C}_7\text{H}_5\text{O}]^+$	Loss of Br and CH_3
77	$[\text{C}_6\text{H}_5]^+$	Phenyl cation

Mandatory Visualizations



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Caption: GC-MS Experimental Workflow for **5-Bromo-4-Chromanone** Analysis.



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Caption: Proposed EI Fragmentation Pathway of **5-Bromo-4-Chromanone**.

Interpretation of Fragmentation Patterns

The fragmentation of **5-Bromo-4-Chromanone** under Electron Ionization (EI) is expected to be directed by the functional groups present. The molecular ion peak should be observable, exhibiting the characteristic isotopic signature of a single bromine atom (M⁺ and M+2 peaks of nearly equal intensity).

Key fragmentation pathways are likely to include:

- Loss of CO: A common fragmentation for ketones, leading to the fragment at m/z 198/200.
- Retro-Diels-Alder (RDA) fragmentation: While not explicitly shown in the simplified pathway, RDA reactions are common in cyclic systems and could contribute to the spectrum.
- Cleavage of the ether bond and subsequent rearrangements: This can lead to various smaller fragments.
- Loss of the bromine atom: This would result in a fragment at m/z 120.

- Formation of acylium ions: The carbonyl group can stabilize a positive charge, leading to characteristic fragments.[7]

Conclusion

This technical guide provides a foundational framework for the mass spectrometry analysis of **5-Bromo-4-Chromanone**. The provided hypothetical data, experimental protocol, and fragmentation pathways offer a robust starting point for researchers and scientists. The methodologies and interpretative strategies outlined herein are broadly applicable to the analysis of related chromanone derivatives and other small molecules in a drug discovery and development context. Further empirical studies are warranted to validate these proposed fragmentation patterns and to fully characterize the mass spectrometric behavior of **5-Bromo-4-Chromanone**.

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